Product packaging for 3-formyl-3-methylButanoic acid(Cat. No.:CAS No. 1001391-03-2)

3-formyl-3-methylButanoic acid

Cat. No.: B8640244
CAS No.: 1001391-03-2
M. Wt: 130.14 g/mol
InChI Key: OIUKJBJURCIFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formyl-3-methylbutanoic acid is a chemical reagent for research and development purposes. This compound is structurally related to 3-methylbutanoic acid (isovaleric acid), a branched-chain fatty acid naturally found in various plants, essential oils , and food products such as cheese and apple juice . The 3-formyl derivative introduces an aldehyde functional group, which may make it a valuable synthetic intermediate for producing more complex molecules in medicinal and organic chemistry. This product is intended for use in a controlled laboratory setting by qualified researchers. Potential research applications could include serving as a building block in organic synthesis or as a precursor for the development of novel compounds with biological activity. Similar structural motifs are found in molecules investigated for various applications, including potential anti-cancer agents . Handling and Safety: Consult the Safety Data Sheet (SDS) prior to use. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B8640244 3-formyl-3-methylButanoic acid CAS No. 1001391-03-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1001391-03-2

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3,3-dimethyl-4-oxobutanoic acid

InChI

InChI=1S/C6H10O3/c1-6(2,4-7)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)

InChI Key

OIUKJBJURCIFTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C=O

Origin of Product

United States

Synthetic Methodologies for 3 Formyl 3 Methylbutanoic Acid and Analogous Derivatives

De Novo Chemical Synthesis Approaches

De novo synthesis involves assembling the target molecule from simpler, more readily available starting materials. This approach is fundamental for creating the specific 3,3-disubstituted butanoic acid structure.

Achieving the direct installation of both a formyl and a carboxyl group onto a precursor molecule in a single or few steps is often challenging. One plausible, albeit complex, strategy is the hydroformylation of an unsaturated carboxylic acid.

Hydroformylation involves the addition of a formyl group (–CHO) and a hydrogen atom across a double bond. For instance, the hydroformylation of 3-methyl-3-butenoic acid using a rhodium-based catalyst could theoretically yield 3-formyl-3-methylbutanoic acid. However, controlling the regioselectivity of this reaction is a significant hurdle; the reaction could also produce the isomeric 4-formyl-3-methylbutanoic acid. Advanced catalyst design, such as using supramolecular ligands that pre-organize the substrate, has been shown to control regioselectivity in the hydroformylation of other butenoic acid derivatives. researchgate.netuva.nl This strategy is particularly useful for converting terminal olefins into valuable α-methyl-branched aldehydes through an isomerization-hydroformylation sequence. acs.org

A more reliable and controllable method for constructing the carbon skeleton of this compound involves multistep sequences. The Michael addition is a powerful tool for carbon-carbon bond formation and is well-suited for this purpose. researchgate.netorganic-chemistry.org

A hypothetical synthesis could begin with the conjugate addition of a malonic ester, such as diethyl malonate, to an α,β-unsaturated aldehyde. In this case, 3-methyl-2-butenal (B57294) would serve as a suitable Michael acceptor. The reaction, typically catalyzed by a base, would form a dialdehyde-ester intermediate. Subsequent saponification (hydrolysis) of the ester groups followed by acidification and heat would induce decarboxylation, yielding the desired this compound. The Michael addition is a versatile reaction used in the synthesis of many complex organic molecules. researchgate.net

Proposed Michael Addition Route:

Michael Addition: Diethyl malonate reacts with 3-methyl-2-butenal in the presence of a base (e.g., sodium ethoxide) to form the Michael adduct.

Hydrolysis (Saponification): The resulting diester is treated with a strong base (e.g., NaOH) to hydrolyze both ester groups into carboxylate salts.

Acidification & Decarboxylation: Addition of acid protonates the carboxylates, and upon heating, the malonic acid derivative readily loses carbon dioxide to yield the final product, this compound.

This multistep approach offers greater control over the final structure compared to direct functionalization methods.

While this compound itself is achiral, analogous derivatives with different alkyl groups (e.g., 3-ethyl-3-formylbutanoic acid) possess a chiral quaternary carbon center. The synthesis of single enantiomers of such compounds requires stereoselective methods. rsc.orgnih.gov

Asymmetric conjugate addition is a key strategy for establishing chiral quaternary centers. organic-chemistry.orgrsc.org This can be achieved by:

Using a Chiral Auxiliary: Attaching a chiral auxiliary to the Michael donor or acceptor can direct the approach of the reactants, leading to a diastereoselective reaction. The auxiliary can then be cleaved to yield the enantioenriched product.

Using a Chiral Catalyst: Organocatalysts or chiral metal complexes can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. ethz.ch

Another powerful technique is the Ireland-Claisen rearrangement of allylic esters. This sigmatropic rearrangement can be used to form carbon-carbon bonds with excellent stereocontrol, and dianionic variants have been developed specifically to produce products with contiguous stereogenic centers, including all-carbon quaternary centers. acs.org These methods are crucial for accessing optically pure compounds for applications in pharmaceutical development. researchgate.net

Functional Group Interconversion Strategies

This approach begins with a precursor that already contains the required carbon skeleton but requires modification of its functional groups to yield the final product.

The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis. organic-chemistry.org A plausible precursor for this compound is 3-(hydroxymethyl)-3-methylbutanal or, more practically, 4-hydroxy-3-formyl-3-methylbutan-1-ol, which could be derived from a suitable diol. The selective oxidation of a primary alcohol in the presence of an aldehyde can be challenging, but numerous reagents are available for this conversion.

The process often involves the initial oxidation of the alcohol to an aldehyde, which is then further oxidized to the carboxylic acid, sometimes via a geminal diol intermediate in aqueous media. acs.org The oxidative cleavage of 1,2-diols is another route to carboxylic acids. organic-chemistry.orgresearchgate.net

Table 1: Common Reagents for Oxidation of Primary Alcohols to Carboxylic Acids

ReagentDescriptionSelectivity
Chromium Trioxide (CrO₃) in Acid A strong, classic oxidizing agent (Jones reagent).Powerful but not very selective; oxidizes both primary and secondary alcohols.
Potassium Permanganate (B83412) (KMnO₄) A very strong oxidizing agent, typically used under basic or acidic conditions.Highly effective but can cleave C-C bonds and react with other functional groups.
TEMPO-based Systems Catalytic systems using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like NaOCl.Highly chemoselective for primary alcohols, often leaving secondary alcohols and other groups untouched. organic-chemistry.org
Silver(I) Oxide (Ag₂O) A milder oxidizing agent often used for converting aldehydes to carboxylic acids.Can be used for selective oxidations.
Photoredox Catalysis Modern methods using light and a photocatalyst to perform oxidations.Offers mild reaction conditions and high selectivity. rsc.org

The partial reduction of a carboxylic acid derivative, most commonly an ester or acyl chloride, is a standard method for synthesizing aldehydes. acs.org A suitable precursor for this compound could be a diester, such as diethyl 3,3-dimethylsuccinate. One of the ester groups would need to be selectively reduced to the aldehyde.

This transformation is challenging because aldehydes are themselves reducible to alcohols. Therefore, the reaction requires carefully chosen reagents and conditions, often at low temperatures, to stop the reaction at the aldehyde stage.

Table 2: Common Reagents for Reduction of Carboxylic Acid Derivatives to Aldehydes

ReagentPrecursorDescription
Diisobutylaluminium Hydride (DIBAL-H) EsterA powerful and versatile reducing agent. At low temperatures (e.g., -78 °C), it can selectively reduce esters to aldehydes.
Lithium tri-tert-butoxyaluminum hydride Acyl ChlorideA less reactive hydride reagent than LiAlH₄ that is selective for reducing acyl chlorides to aldehydes.
Rosenmund Reduction Acyl ChlorideCatalytic hydrogenation over a poisoned palladium catalyst (e.g., Pd on BaSO₄). A classic but sensitive method.
Samarium Diiodide (SmI₂) Carboxylic AcidCan be used in specific systems to directly reduce carboxylic acids to alcohols, and in some cases, can be stopped at the aldehyde stage. nih.gov
Photoredox Catalysis with Hydrosilane Carboxylic AcidA modern method allowing for the direct, selective reduction of carboxylic acids to aldehydes under mild conditions. rsc.org

These functional group interconversion strategies highlight the importance of chemoselectivity in the synthesis of complex molecules bearing multiple reactive sites.

Preparative Routes from Related Branched-Chain Alkanoic Acids (e.g., from 3-methylbutanoic acid)

Direct synthesis of this compound from its simpler analogue, 3-methylbutanoic acid (isovaleric acid), would require the selective oxidation of one of the two methyl groups at the C3 position to a formyl group. Such a transformation is challenging due to the high bond dissociation energy of primary C-H bonds and the potential for over-oxidation to a carboxylic acid or side reactions at other positions.

While direct methods for this specific conversion are not extensively documented, analogous transformations in organic synthesis suggest plausible routes. Modern synthetic chemistry has made strides in the selective activation and functionalization of C(sp³)–H bonds. For instance, palladium-catalyzed reactions have been developed to functionalize methyl groups adjacent to a quaternary carbon. A notable study demonstrated the conversion of 2,2-dimethyl alkanoic acid amides into 2-methylene-3-methyl alkanoic acid derivatives. epfl.chacs.org This process involves a sequence of C(sp³)–H activation of a methyl group, oxidation to a Pd(IV) intermediate, and subsequent rearrangement. epfl.chacs.org Although this specific example leads to an unsaturated product, it highlights the potential for activating the typically inert methyl group on a quaternary center, which could be a key step in a pathway to this compound.

Another potential strategy involves radical-based oxidation. However, achieving selectivity for mono-oxidation to the aldehyde level without affecting the carboxylic acid group or the other methyl group remains a significant hurdle. Metal-catalyzed oxidations, for example using manganese catalysts, have shown promise in the site-selective oxidation of methylene (B1212753) C-H bonds in long-chain diamines, guided by supramolecular recognition. rsc.orguniroma1.it Applying such a directed approach to a smaller, branched-chain acid like 3-methylbutanoic acid would require the design of a specific catalyst-directing group system to achieve the desired regioselectivity.

The table below summarizes findings from related research on the oxidation and functionalization of branched-chain alkanoic acid derivatives, which could serve as a basis for developing a synthesis for this compound.

Precursor TypeReaction TypeCatalyst/ReagentsProduct TypeKey Findings
2,2-dimethyl alkanoic acid amideC(sp³)–H Activation / OxidationPalladium acetate, Selectfluor2-methylene-3-methyl alkanoic acid derivativeDemonstrates functionalization of a methyl group on a quaternary carbon via palladium catalysis. epfl.chacs.org
Long-chain alkyl diamineMethylene C-H OxidationBioinspired Manganese Catalyst, H₂O₂Ketones and AlcoholsAchieves site-selectivity through supramolecular recognition, a principle potentially adaptable for selective methyl oxidation. rsc.orguniroma1.it
AlkanesC-H OxidationTransition-metal catalystsAlcohols, AldehydesGeneral methods exist but often lack the high selectivity required for complex molecules, leading to over-oxidation. caltech.edu

Chemo-Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. mdpi.com The synthesis of this compound could potentially be achieved through enzymatic or microbial pathways.

Enzymatic Catalysis in Directed Synthesis

A plausible chemo-enzymatic route to this compound from 3-methylbutanoic acid involves a two-step process: selective hydroxylation of a methyl group followed by oxidation of the resulting primary alcohol to an aldehyde.

Step 1: Enzymatic Hydroxylation Cytochrome P450 monooxygenases (P450s) are a well-studied class of enzymes capable of catalyzing the regio- and stereoselective oxidation of unactivated C-H bonds. nih.gov While hydroxylation typically favors more reactive secondary or tertiary C-H bonds, certain P450s, particularly from the CYP4 family, are known to preferentially catalyze ω-hydroxylation of fatty acids. nih.gov Furthermore, P450s have been successfully engineered to hydroxylate small alkanes like propane (B168953) and ethane. caltech.educaltech.edu An appropriately selected or engineered P450 could potentially catalyze the hydroxylation of one of the terminal methyl groups of 3-methylbutanoic acid to yield 3-hydroxymethyl-3-methylbutanoic acid.

Step 2: Enzymatic Oxidation The intermediate, 3-hydroxymethyl-3-methylbutanoic acid, could then be oxidized to the target aldehyde using an alcohol dehydrogenase (ADH) or an oxidase. A wide variety of ADHs exist with different substrate specificities, and they are commonly used in biocatalysis for the selective oxidation of alcohols to aldehydes or ketones.

Alternatively, a single enzyme might catalyze the direct conversion. Carboxylic acid reductases (CARs) are enzymes that can reduce carboxylic acids to aldehydes. researchgate.netnih.gov While this performs the reverse transformation, the existence of such enzymes highlights the biological feasibility of interconverting these functional groups. A hypothetical "aldehyde synthase" could operate through a mechanism analogous to the reverse of aldehyde dehydrogenase activity.

The table below outlines potential enzymatic steps for the synthesis.

Reaction StepEnzyme ClassSubstrateProductKey Considerations
Methyl HydroxylationCytochrome P450 Monooxygenase3-methylbutanoic acid3-hydroxymethyl-3-methylbutanoic acidRequires an enzyme with high regioselectivity for the terminal methyl group to avoid side products. nih.govresearchgate.net
Alcohol OxidationAlcohol Dehydrogenase (ADH)3-hydroxymethyl-3-methylbutanoic acidThis compoundThe choice of ADH is crucial to prevent over-oxidation to the dicarboxylic acid.

Microbial Fermentation and Biotransformation Strategies

Whole-cell biotransformation using microorganisms is an attractive strategy as it can harness complete metabolic pathways, potentially converting a simple precursor into a complex product in a single fermentation process. The metabolism of branched-chain amino acids, such as leucine (B10760876), often leads to branched-chain fatty acids like 3-methylbutanoic acid.

Microorganisms, including various bacteria and fungi, possess pathways for the catabolism of these compounds. For example, in Lactobacillus sanfranciscensis, leucine degradation can lead to 3-methylbutanoic acid, particularly under acid stress conditions. researchgate.netnih.gov The metabolic pathway proceeds via transamination of leucine to α-ketoisocaproate, which is then converted to 3-methylbutanal (B7770604) and subsequently oxidized to 3-methylbutanoic acid. researchgate.netresearchgate.net

Fungi are also known for their diverse metabolic capabilities regarding fatty acids. Certain species of Conidiobolus and Mortierella are known to produce and metabolize branched-chain fatty acids. mdpi.comnih.govmdpi.com These metabolic pathways involve a series of enzymatic reactions, including oxidations. By selecting specific microbial strains or by genetically engineering their metabolic pathways, it could be possible to channel the metabolism of a precursor like 3-methylbutanoic acid towards the formation of this compound. This might involve knocking out genes for enzymes that would further metabolize the target aldehyde, causing it to accumulate and be secreted by the cell.

For instance, a pathway could be engineered where 3-methylbutanoic acid is first hydroxylated by a microbial P450 enzyme and then oxidized by a native alcohol dehydrogenase. The key challenge in such a whole-cell approach is to prevent the reduction of the target aldehyde to the corresponding alcohol or its oxidation to the dicarboxylic acid, which are common metabolic fates.

The table below summarizes microbial systems relevant to the biotransformation of 3-methylbutanoic acid.

Organism TypeMetabolic PathwayRelevant PrecursorPotential ProductKey Findings & Potential Application
Bacteria (Lactobacillus)Leucine CatabolismLeucine / α-Ketoisocaproate3-methylbutanoic acidDemonstrates microbial pathways for the synthesis and transformation of the carbon skeleton. researchgate.netnih.govresearchgate.net
Fungi (Conidiobolus, Mortierella)Branched-Chain Fatty Acid MetabolismBranched-Chain Amino Acids / Fatty AcidsVarious oxidized metabolitesFungal systems possess diverse oxidative enzymes (e.g., P450s) that could be harnessed for the desired transformation. mdpi.comnih.govmdpi.com

Advanced Spectroscopic and Structural Characterization of 3 Formyl 3 Methylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei, along with their interactions, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 3-formyl-3-methylbutanoic acid is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of each signal is influenced by the electronic environment of the protons.

The most downfield signal is anticipated for the carboxylic acid proton (-COOH), typically appearing in the region of 10-12 ppm, and it is often a broad singlet. The aldehydic proton (-CHO) is also expected to be significantly deshielded, with a characteristic chemical shift around 9-10 ppm. This signal would likely appear as a singlet as there are no adjacent protons to cause splitting.

The methylene (B1212753) protons (-CH₂-) adjacent to the carboxylic acid group are expected to resonate at approximately 2.5 ppm. This signal would appear as a singlet due to the absence of protons on the neighboring quaternary carbon. The methyl protons (-CH₃) attached to the quaternary carbon would be the most shielded, with a predicted chemical shift of around 1.2 ppm, also appearing as a singlet. The integration of these signals would correspond to a proton ratio of 1:1:2:3 for the carboxylic acid, aldehyde, methylene, and methyl protons, respectively, confirming the number of protons in each unique environment.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-COOH 10.0 - 12.0 broad singlet 1H
-CHO 9.5 - 10.0 singlet 1H
-CH₂- ~2.5 singlet 2H

Note: The data presented in this table is predicted based on established principles of NMR spectroscopy and data from structurally similar compounds.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the carboxylic acid (-COOH) is expected to be the most deshielded, with a chemical shift in the range of 170-180 ppm. The aldehydic carbonyl carbon (-CHO) would also appear significantly downfield, predicted to be in the 200-205 ppm region. The quaternary carbon atom bonded to the methyl and formyl groups is anticipated to have a chemical shift around 50 ppm. The methylene carbon (-CH₂-) adjacent to the carboxylic acid is predicted to be around 45 ppm, while the methyl carbon (-CH₃) is expected to be the most shielded, with a chemical shift of approximately 25 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C OOH 170 - 180
-C HO 200 - 205
-C (CH₃)(CHO)- ~50
-C H₂- ~45

Note: The data presented in this table is predicted based on established principles of NMR spectroscopy and data from structurally similar compounds.

To unequivocally confirm the structural assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of this compound, a COSY spectrum would be expected to show no cross-peaks, as there are no vicinal protons to couple with each other. This absence of correlations would strongly support the proposed structure with a quaternary center.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene group (~2.5 ppm) to its corresponding ¹³C signal (~45 ppm), and the methyl protons' signal (~1.2 ppm) to the methyl carbon's signal (~25 ppm). The aldehydic proton signal (~9.7 ppm) would correlate with the aldehydic carbon signal (~202 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity around quaternary carbons. For this compound, the HMBC spectrum would be expected to show correlations from the methyl protons (~1.2 ppm) to the quaternary carbon (~50 ppm), the methylene carbon (~45 ppm), and the aldehydic carbon (~202 ppm). The methylene protons (~2.5 ppm) would show correlations to the quaternary carbon (~50 ppm) and the carboxylic acid carbon (~175 ppm). The aldehydic proton (~9.7 ppm) would show a correlation to the quaternary carbon (~50 ppm). These correlations would provide definitive evidence for the entire molecular framework.

While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) can provide insights into the molecular structure, conformation, and potential tautomerism in the solid state. For this compound, ssNMR could be used to study the hydrogen bonding interactions in the crystalline form, which often involve the formation of carboxylic acid dimers. Furthermore, ssNMR could investigate the possibility of tautomerism, such as the existence of an enol form in the solid state, by analyzing the distinct chemical shifts of the carbons and protons in different tautomeric forms.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, with the broadness arising from hydrogen bonding. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹.

The presence of the aldehyde functional group would be confirmed by two key absorptions: a C=O stretching vibration around 1720-1740 cm⁻¹, which might overlap with the carboxylic acid C=O stretch, and a characteristic C-H stretching vibration of the aldehyde proton (the "aldehyde C-H stretch") which typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The various C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

Predicted IR Absorption Frequencies for this compound

Functional Group Bond Vibration Predicted Absorption Range (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Carboxylic Acid C=O stretch 1700 - 1725 (strong, sharp)
Aldehyde C=O stretch 1720 - 1740 (strong, sharp)
Aldehyde C-H stretch ~2720 and ~2820 (weak)

Note: The data presented in this table is predicted based on established principles of IR spectroscopy.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₆H₁₀O₃), the molecular weight is 130.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 130.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, mass = 17) to give a peak at m/z 113, and the loss of the carboxyl group (-COOH, mass = 45) to give a peak at m/z 85. The loss of the formyl group (-CHO, mass = 29) would result in a peak at m/z 101. Another characteristic fragmentation could be the cleavage of the C-C bond between the methylene and the quaternary carbon, leading to various charged fragments. The observation of these specific fragments would strongly support the proposed structure of this compound.

Predicted Mass Spectrometry Data for this compound

m/z Predicted Fragment
130 [M]⁺ (Molecular Ion)
113 [M - OH]⁺
101 [M - CHO]⁺

Note: The data presented in this table is predicted based on established principles of mass spectrometry.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS would serve to confirm its molecular formula, C₆H₁₀O₃.

Detailed Research Findings: An HRMS analysis of this compound is expected to yield a molecular ion peak [M]+ or a protonated molecule peak [M+H]+ with a precise m/z value. The theoretical exact mass of the neutral molecule is 130.06299 Da nih.gov. By comparing the experimentally measured mass to the theoretical mass, the elemental formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This high precision allows for differentiation between isomers and other compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for this compound

Molecular FormulaIon TypeTheoretical Exact Mass (Da)
C₆H₁₀O₃[M]⁺130.06299
C₆H₁₁O₃⁺[M+H]⁺131.07029
C₆H₉O₃⁻[M-H]⁻129.05574
C₆H₁₀O₃Na⁺[M+Na]⁺153.05224

Data in this table is computed based on IUPAC atomic weights and does not represent experimental results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a this compound sample and for identifying it within a complex mixture.

Detailed Research Findings: In a hypothetical GC-MS analysis, the sample would first be vaporized and separated on a GC column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that depends on the compound's volatility and its interaction with the column's stationary phase. Following separation, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented.

The resulting mass spectrum displays a pattern of fragment ions that is unique to the molecule's structure, acting as a "molecular fingerprint." For this compound, characteristic fragmentation would likely involve the loss of key functional groups. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 Da) and the carboxyl group (-45 Da) libretexts.org. The aldehyde group could also lead to specific fragmentation pathways. The molecular ion peak at m/z 130 would confirm the molecular weight. Analysis of a sample by GC-MS would reveal the presence of any impurities as separate peaks with their own distinct retention times and mass spectra.

Table 2: Predicted GC-MS Fragmentation for this compound

m/z ValuePossible Fragment IonInterpretation
130[C₆H₁₀O₃]⁺Molecular Ion (M⁺)
113[M - OH]⁺Loss of hydroxyl radical
101[M - CHO]⁺Loss of formyl radical
85[M - COOH]⁺Loss of carboxyl radical
57[C₄H₉]⁺Tertiary butyl cation

This table represents a prediction of plausible fragmentation patterns based on chemical principles and is not based on published experimental data.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If this compound can be synthesized and purified in a solid, crystalline form, this technique could provide exact bond lengths, bond angles, and intermolecular interactions.

Microwave Spectroscopy for Gas-Phase Conformational Analysis

Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. It provides extremely precise information about molecular geometry and can distinguish between different conformational isomers.

Detailed Research Findings: There are no specific microwave spectroscopy studies available for this compound. However, research on other carboxylic acids demonstrates the technique's power aip.org. An investigation would involve measuring the frequencies of rotational transitions, which depend on the molecule's principal moments of inertia. From these, highly accurate rotational constants could be determined.

Due to the flexibility of the carbon chain, this compound may exist in several different conformations in the gas phase, differing by rotation around the C-C single bonds. Each unique conformer would have a distinct set of rotational constants and therefore a separate microwave spectrum. By comparing experimentally determined rotational constants with those calculated from ab initio quantum chemical models, the specific conformations present in the gas-phase sample could be identified and their precise geometries determined.

Theoretical and Computational Chemistry of 3 Formyl 3 Methylbutanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) Applications for Ground State Properties

No published studies employing Density Functional Theory (DFT) to determine the ground state properties, such as optimized geometry (bond lengths, bond angles), vibrational frequencies, or electronic energy, of 3-formyl-3-methylbutanoic acid were found. Such calculations would typically involve functionals like B3LYP with basis sets such as 6-31G(d) to provide insights into the molecule's stable structure.

Ab Initio and Semi-Empirical Methods for Electronic Properties

A search for studies using ab initio (e.g., Hartree-Fock, Møller-Plesset perturbation theory) or semi-empirical methods (e.g., AM1, PM3) to investigate the electronic properties (e.g., molecular orbitals, electrostatic potential) of this compound yielded no specific results. These methods would offer varying levels of accuracy and computational cost for predicting the molecule's electronic behavior.

Conformational Analysis and Potential Energy Surface Mapping

No specific conformational analysis or mapping of the potential energy surface for this compound has been reported. Such a study would be crucial for identifying the most stable conformers of the molecule, which arises from the rotation around its single bonds, and for understanding the energy barriers between these different conformations.

Tautomeric Equilibria and Proton Transfer Mechanism Studies

There are no available theoretical studies on the tautomeric equilibria of this compound. This molecule has the potential for keto-enol tautomerism involving the formyl group. Computational studies would be necessary to determine the relative stabilities of the tautomers and to investigate the mechanisms and energy barriers of the proton transfer between them.

Computational Elucidation of Reaction Mechanisms and Transition States

A literature search did not yield any computational studies elucidating reaction mechanisms involving this compound. Theoretical investigations are essential for identifying the transition state structures, calculating activation energies, and mapping the reaction pathways for chemical transformations this molecule might undergo.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Rotational Constants)

No dedicated computational studies on the prediction of spectroscopic parameters for this compound were found. Theoretical calculations, often using DFT methods like GIAO (Gauge-Including Atomic Orbital), are commonly used to predict NMR chemical shifts (¹H and ¹³C) and rotational constants, which are invaluable for interpreting experimental spectra and confirming molecular structure. The absence of such studies means there are no published predicted spectroscopic data tables for this compound.

Chemical Reactivity and Synthetic Transformations of 3 Formyl 3 Methylbutanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for nucleophilic acyl substitution reactions, where the hydroxyl (-OH) group is replaced by another nucleophile.

Esterification is a fundamental reaction of carboxylic acids, converting them into esters. One of the most common methods is the Fischer-Speier esterification. scienceinfo.comchemistrylearner.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water generated as a byproduct is removed. scienceinfo.commasterorganicchemistry.com

For 3-formyl-3-methylbutanoic acid, this reaction would proceed by protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the corresponding ester, while preserving the aldehyde group. scienceinfo.commasterorganicchemistry.com

Alternative methods for esterification that avoid the use of strong acids include reactions with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

Table 1: Common Conditions for Esterification of Carboxylic Acids
MethodReagents & CatalystsGeneral ConditionsKey Features
Fischer-Speier EsterificationAlcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄, TsOH)Heating, often with excess alcohol or removal of water. scienceinfo.commasterorganicchemistry.comReversible, equilibrium-driven reaction. 88guru.com Best for primary or secondary alcohols. scienceinfo.com
DCC/DMAP CouplingAlcohol (R'-OH), Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Aprotic solvent (e.g., dichloromethane) at room temperature. orgsyn.orgMild, non-acidic conditions suitable for sensitive substrates. orgsyn.org
Alkylation of CarboxylateBase (e.g., NaOH), Alkyl Halide (R'-X)Formation of carboxylate salt followed by SN2 reaction. libretexts.orgUseful for preparing methyl or primary alkyl esters. libretexts.org

The carboxylic acid moiety of this compound can be converted into an amide through reaction with a primary or secondary amine. This transformation, forming a new carbon-nitrogen bond, is fundamental in peptide synthesis. bachem.com The direct reaction is often difficult because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org

To facilitate amide bond formation, coupling reagents are employed to activate the carboxylic acid. bachem.com These reagents convert the hydroxyl group into a better leaving group. libretexts.org Widely used classes of coupling reagents include:

Carbodiimides : Such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. bachem.compeptide.com

Onium Salts : Phosphonium salts (e.g., PyBOP®, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient and lead to rapid coupling with minimal side reactions. peptide.comsigmaaldrich.com These reactions typically require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com

The reaction involves the activation of the carboxyl group by the coupling reagent to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine to yield the amide. bachem.com

Table 2: Selected Peptide Coupling Reagents for Amide Formation
Reagent ClassExamplesCommon Additives/BasesCharacteristics
CarbodiimidesDCC, DIC, EDCHOBt, HOAt (to reduce racemization). americanpeptidesociety.orgCost-effective and widely used; DCC byproduct (DCU) is insoluble. bachem.compeptide.com
Phosphonium SaltsPyBOP®, PyAOP, BOPDIPEA, NMM. bachem.comHigh efficiency, good for hindered couplings; does not cause guanidinylation. sigmaaldrich.com
Aminium/Uronium SaltsHBTU, TBTU, HATU, HCTUDIPEA, NMM. bachem.comFast reaction rates; HATU is particularly effective with low racemization. peptide.comsigmaaldrich.com

Carboxylic acids can be converted to more reactive derivatives known as acid halides, most commonly acyl chlorides. These compounds serve as versatile intermediates in organic synthesis. The hydroxyl group of the carboxylic acid is replaced by a halogen, typically chlorine. chemguide.co.uk

Several reagents are effective for this transformation:

Thionyl Chloride (SOCl₂) : This is a common and convenient reagent because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk The reaction mechanism involves the conversion of the -OH group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org

Phosphorus Pentachloride (PCl₅) : This solid reagent reacts with carboxylic acids to produce the acyl chloride, along with phosphorus oxychloride (POCl₃) and HCl gas. chemguide.co.ukchemguide.co.uk

Oxalyl Chloride ((COCl)₂) : Often used with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM), this reagent provides a mild method for forming acyl chlorides. commonorganicchemistry.com

Applying these reagents to this compound would yield 3-formyl-3-methylbutanoyl chloride, a highly reactive intermediate that can be used for subsequent reactions like esterification or amidation under milder conditions than the parent carboxylic acid.

Table 3: Common Reagents for the Synthesis of Acyl Chlorides
ReagentFormulaByproductsTypical Conditions
Thionyl ChlorideSOCl₂SO₂(g), HCl(g)Neat or in a solvent, often with gentle heating. libretexts.orgcommonorganicchemistry.com
Oxalyl Chloride(COCl)₂CO(g), CO₂(g), HCl(g)DCM with catalytic DMF at room temperature. commonorganicchemistry.com
Phosphorus PentachloridePCl₅POCl₃, HCl(g)Reacts in the cold; no external heating needed. chemguide.co.ukchemguide.co.uk
Phosphorus TrichloridePCl₃H₃PO₃Less vigorous reaction than with PCl₅. chemguide.co.uk

Acid anhydrides are formed by the condensation of two carboxylic acid molecules with the elimination of one molecule of water. quimicaorganica.org For a simple carboxylic acid, this dehydration requires high temperatures. quimicaorganica.org A more common laboratory synthesis involves the reaction of a carboxylic acid with a more reactive derivative, such as an acyl chloride, in the presence of a base like pyridine. vedantu.com

In the case of this compound, reaction with its corresponding acyl chloride (3-formyl-3-methylbutanoyl chloride) would produce the symmetrical anhydride, 3-formyl-3-methylbutanoic anhydride. Alternatively, dehydrating agents such as phosphorus pentoxide (P₂O₅) or dicyclohexylcarbodiimide (DCC) can be used to facilitate the condensation of two molecules of the carboxylic acid directly. nih.govacs.org

Table 4: Methods for Synthesizing Carboxylic Anhydrides
MethodReagentsDescription
From Acyl ChlorideAcyl chloride (RCOCl) + Carboxylate salt (RCOONa) or Carboxylic acid + Base (e.g., pyridine). vedantu.comA nucleophilic acyl substitution where the carboxylate attacks the acyl chloride. vedantu.com
DehydrationCarboxylic acid + Dehydrating agent (e.g., P₂O₅, DCC). nih.govacs.orgRemoves one molecule of water from two molecules of carboxylic acid.
From Dicarboxylic AcidsHeating of a suitable dicarboxylic acid (e.g., succinic acid). quimicaorganica.orgForms a stable 5- or 6-membered cyclic anhydride. quimicaorganica.org Not applicable for monofunctional acids.

Reactions Involving the Formyl (Aldehyde) Moiety

The formyl group (-CHO) is characterized by its susceptibility to oxidation and its electrophilic carbon, which is a target for nucleophiles.

Aldehydes are readily oxidized to form carboxylic acids. jove.com This is a key reaction that distinguishes them from ketones, which are much more resistant to oxidation. jove.com The aldehyde group in this compound can be selectively oxidized to a second carboxylic acid group, yielding 3-carboxy-3-methylbutanoic acid (also known as 2,2-dimethylsuccinic acid).

A variety of oxidizing agents can accomplish this transformation, ranging from mild to strong:

Tollens' Reagent ([Ag(NH₃)₂]⁺) : This mild oxidizing agent is used as a classic chemical test for aldehydes. jove.com It selectively oxidizes aldehydes to carboxylates, while the silver(I) ions are reduced to metallic silver, forming a characteristic "silver mirror" on the glassware. jove.comkhanacademy.org

Strong Oxidizing Agents : Reagents such as potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄, often from CrO₃ in acid) are powerful oxidants that readily convert aldehydes to carboxylic acids. jove.comacs.org

Other Reagents : Other effective reagents include sodium perborate (B1237305) in acetic acid and Oxone. organic-chemistry.org The choice of reagent may depend on the presence of other functional groups in the molecule that could also be susceptible to oxidation. acs.orgorganic-chemistry.org

Table 5: Common Reagents for the Oxidation of Aldehydes
Oxidizing AgentTypical ConditionsSelectivity
Potassium Permanganate (KMnO₄)Basic or acidic solution, often with heating.Strong oxidant, can also oxidize other functional groups. acs.org
Chromic Acid (Jones Reagent)CrO₃ in aqueous sulfuric acid and acetone.Strong oxidant, readily converts aldehydes to carboxylic acids. jove.com
Tollens' Reagent ([Ag(NH₃)₂]⁺)Aqueous ammonia (B1221849) solution.Mild and selective for aldehydes. jove.com
Oxone (Potassium peroxymonosulfate)Aqueous or mixed solvent systems.A versatile and efficient oxidant. organic-chemistry.org

Reduction Reactions to Alcohols

The presence of both a carboxylic acid and an aldehyde group in this compound presents an interesting challenge for selective reduction. The aldehyde is generally more susceptible to reduction than the carboxylic acid.

Selective Reduction of the Aldehyde:

Mild reducing agents would be expected to selectively reduce the aldehyde to a primary alcohol, yielding 4-hydroxy-3,3-dimethylbutanoic acid.

Reducing AgentExpected ProductReaction Conditions
Sodium borohydride (B1222165) (NaBH₄)4-hydroxy-3,3-dimethylbutanoic acidTypically in alcoholic solvents (e.g., methanol, ethanol) at room temperature.
Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H)4-hydroxy-3,3-dimethylbutanoic acidOften used for the selective reduction of aldehydes in the presence of less reactive carbonyls.

Reduction of Both Functional Groups:

Stronger reducing agents are capable of reducing both the aldehyde and the carboxylic acid to their corresponding alcohols, resulting in the formation of 3,3-dimethyl-1,4-butanediol.

Reducing AgentExpected ProductReaction Conditions
Lithium aluminum hydride (LiAlH₄)3,3-dimethyl-1,4-butanediolIn an anhydrous ethereal solvent (e.g., diethyl ether, THF), followed by aqueous workup.
Borane (B79455) (BH₃) complexes (e.g., BH₃·THF)3,3-dimethyl-1,4-butanediolTypically in THF; borane is particularly effective for reducing carboxylic acids.

Nucleophilic Addition Reactions (e.g., acetal (B89532) formation, Grignard reactions)

The aldehyde group in this compound is a prime site for nucleophilic addition reactions. However, the acidic proton of the carboxylic acid can interfere with certain nucleophiles, particularly organometallic reagents.

Acetal Formation:

The aldehyde can be protected as an acetal by reacting it with an alcohol in the presence of an acid catalyst. This reaction is reversible and is often used to protect the aldehyde group during reactions targeting the carboxylic acid.

ReagentsProduct
Ethylene glycol, p-toluenesulfonic acid (catalyst)2-(2,2-dimethyl-2-carboxyethyl)-1,3-dioxolane
Methanol (excess), dry HCl (catalyst)4,4-dimethoxy-3,3-dimethylbutanoic acid

Grignard Reactions:

The reaction of this compound with Grignard reagents is complicated by the presence of the acidic carboxylic acid proton. The Grignard reagent, being a strong base, would first deprotonate the carboxylic acid. This would consume one equivalent of the Grignard reagent and form a carboxylate salt. A second equivalent of the Grignard reagent could then add to the aldehyde carbonyl.

Grignard Reagent (R-MgX)Expected Intermediate (after 1 eq.)Final Product (after 2 eq. and workup)
Methylmagnesium bromide (CH₃MgBr)Magnesium bromo(3-formyl-3-methylbutanoate)4-hydroxy-3,3,4-trimethylpentanoic acid
Phenylmagnesium bromide (C₆H₅MgBr)Magnesium bromo(3-formyl-3-methylbutanoate)4-hydroxy-3,3-dimethyl-4-phenylbutanoic acid

Intermolecular and Intramolecular Cyclization Reactions

The bifunctional nature of this compound allows for the possibility of both intermolecular and intramolecular cyclization reactions, though specific examples are not documented.

Intramolecular Cyclization:

Under certain conditions, the carboxylate, formed by deprotonation, could potentially act as a nucleophile, attacking the aldehyde carbonyl. However, the formation of a four-membered lactone ring is generally thermodynamically unfavorable. More plausible is the formation of a cyclic hemiacetal if the carboxylic acid were first reduced to a primary alcohol, leading to a stable five-membered ring.

Intermolecular Cyclization (Lactonization):

If the aldehyde is first reduced to a primary alcohol, the resulting 4-hydroxy-3,3-dimethylbutanoic acid could undergo intramolecular esterification (lactonization) under acidic conditions to form a five-membered γ-lactone, dihydro-4,4-dimethylfuran-2(3H)-one.

Derivatization for Enhanced Reactivity or Specific Applications

Derivatization of this compound can be employed to enhance its reactivity for specific synthetic transformations or to facilitate its analysis.

Carboxylic Acid Derivatization:

The carboxylic acid can be converted into more reactive derivatives, such as acid chlorides or esters. This would allow for a wider range of reactions at the carboxyl group while the aldehyde remains available for other transformations (or is protected).

ReagentDerivativePurpose
Thionyl chloride (SOCl₂)4-chloro-3,3-dimethyl-4-oxobutanoyl chlorideHighly reactive intermediate for amide or ester synthesis.
Methanol, H₂SO₄ (catalyst)Methyl 3-formyl-3-methylbutanoateEsterification to protect the carboxylic acid or modify its reactivity.

Aldehyde Derivatization:

The aldehyde can be derivatized to form imines or oximes, which can alter its reactivity or be used for characterization.

ReagentDerivativeApplication
Hydroxylamine (NH₂OH)This compound oximeCharacterization, potential rearrangement reactions (e.g., Beckmann).
Primary amine (R-NH₂)N-substituted imine of this compoundIntermediate for reductive amination to form secondary amines.

Biological and Biochemical Pathways Involving 3 Formyl 3 Methylbutanoic Acid Precursors and Metabolites

Metabolic Routes from Branched-Chain Amino Acids (e.g., Leucine (B10760876) Catabolism to 3-methylbutanoic acid)

The primary metabolic precursor to 3-methylbutanoic acid is the branched-chain amino acid (BCAA) L-leucine. The catabolism of leucine is a multi-step process that occurs predominantly in the mitochondria of various tissues, including muscle, liver, and adipose tissue.

The initial step in leucine degradation is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). This enzyme transfers the amino group from leucine to α-ketoglutarate, yielding α-ketoisocaproate (KIC) and glutamate.

Subsequently, KIC undergoes irreversible oxidative decarboxylation, a critical and rate-limiting step in BCAA catabolism. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKAD) complex, a large multi-enzyme complex located in the inner mitochondrial membrane. The BCKAD complex converts KIC into isovaleryl-CoA. wikipedia.orgfiveable.meyoutube.com

Isovaleryl-CoA is then dehydrogenated by isovaleryl-CoA dehydrogenase to form 3-methylcrotonyl-CoA. Following this, 3-methylcrotonyl-CoA is carboxylated to 3-methylglutaconyl-CoA, which is eventually converted to acetoacetate (B1235776) and acetyl-CoA, both of which can enter the citric acid cycle for energy production. youtube.com

Alternatively, isovaleryl-CoA can be hydrolyzed to produce 3-methylbutanoic acid (isovaleric acid). This compound is known for its characteristic cheesy or sweaty odor and is found in various natural sources. wikipedia.org

Table 1: Key Steps in Leucine Catabolism Leading to 3-Methylbutanoic Acid

StepSubstrateEnzymeProduct
1L-LeucineBranched-chain aminotransferase (BCAT)α-Ketoisocaproate (KIC)
2α-Ketoisocaproate (KIC)Branched-chain α-keto acid dehydrogenase (BCKAD) complexIsovaleryl-CoA
3Isovaleryl-CoAIsovaleryl-CoA dehydrogenase3-Methylcrotonyl-CoA
4Isovaleryl-CoA(Hydrolysis)3-Methylbutanoic acid

Enzymatic Biotransformations and Key Enzyme Systems (e.g., aldehyde dehydrogenase, keto-acid dehydrogenase)

Several key enzyme systems are pivotal in the biotransformation of leucine and its metabolites.

Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex: As mentioned, the BCKAD complex is a crucial regulatory point in BCAA catabolism. fiveable.me Its activity is tightly controlled by phosphorylation and dephosphorylation, mediated by a specific kinase (BCKDK) and phosphatase (PPM1K), respectively. youtube.com The BCKAD complex belongs to the family of mitochondrial α-keto acid dehydrogenase complexes, which also includes the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. wikipedia.org

Aldehyde Dehydrogenases (ALDHs): This superfamily of enzymes is responsible for oxidizing a wide variety of endogenous and exogenous aldehydes to their corresponding carboxylic acids. wikipedia.orgnih.gov In the context of leucine metabolism, if 3-methylbutanal (B7770604) is formed (for instance, through the action of certain microbial pathways), an aldehyde dehydrogenase would be responsible for its oxidation to 3-methylbutanoic acid. researchgate.net The human genome contains 19 identified ALDH genes, and these enzymes play critical roles in detoxification and various metabolic pathways. wikipedia.org

The potential formation of 3-formyl-3-methylbutanoic acid would likely involve an enzymatic formylation reaction, though specific enzymes catalyzing such a reaction on a butanoic acid derivative have not been well-characterized in major metabolic pathways.

Table 2: Key Enzyme Systems in Branched-Chain Amino Acid Metabolite Biotransformation

Enzyme SystemFunctionRelevance to 3-Methylbutanoic Acid Pathway
Branched-chain α-keto acid dehydrogenase (BCKAD) complexCatalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids.A key enzyme in the conversion of leucine-derived α-ketoisocaproate to isovaleryl-CoA, a direct precursor of 3-methylbutanoic acid. researchgate.net
Aldehyde Dehydrogenases (ALDHs)Catalyze the oxidation of aldehydes to carboxylic acids.Potentially involved in the conversion of 3-methylbutanal to 3-methylbutanoic acid. researchgate.net

Formation in Natural Processes and Biological Systems (e.g., Maillard reaction products, microbial metabolism)

While direct evidence for the natural formation of this compound is scarce, related compounds are known to be produced in various biological and chemical processes.

Microbial Metabolism: Various microorganisms, including bacteria and yeasts, are known to produce 3-methylbutanoic acid as a metabolic byproduct of leucine catabolism. This is particularly relevant in the context of fermented foods, where the metabolic activities of microbes contribute significantly to the flavor and aroma profiles. For instance, certain species of Lactobacillus and Staphylococcus can produce 3-methylbutanoic acid. researchgate.netresearchgate.net The production of this and other branched-chain fatty acids can be influenced by environmental conditions such as pH and nutrient availability. researchgate.net

Maillard Reaction: The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food, resulting in the development of characteristic flavors, aromas, and colors. wikipedia.org Leucine can participate in the Maillard reaction, leading to the formation of various flavor compounds, including 3-methylbutanal via the Strecker degradation pathway. kosfaj.org While not a direct enzymatic pathway, this reaction is a significant source of branched-chain aldehydes and acids in cooked foods.

Role as a Metabolite within Biochemical Networks

The direct role of this compound as a metabolite within biochemical networks is not well-established. However, its potential precursor, 3-methylbutanoic acid, is recognized as a metabolite in several contexts.

In humans, 3-methylbutanoic acid is a normal, albeit minor, product of leucine metabolism. It is typically found at low concentrations in tissues and body fluids.

In the gut microbiome, 3-methylbutanoic acid is one of the short-chain fatty acids (SCFAs) produced by bacterial fermentation of amino acids. SCFAs are known to have various physiological effects, including serving as an energy source for colonocytes and influencing host metabolism and immune function.

Within microbial systems, the production of 3-methylbutanoic acid is part of a broader metabolic strategy for amino acid utilization and can be linked to the synthesis of branched-chain fatty acids for incorporation into cell membranes. nih.gov

Applications in Advanced Organic Synthesis As a Building Block

Utilization as a Synthetic Scaffold for Complex Molecules

The dual functionality of 3-formyl-3-methylbutanoic acid enables its use as a foundational component for constructing intricate molecular frameworks. The aldehyde can participate in reactions such as Wittig olefination, reductive amination, and aldol condensations, while the carboxylic acid can undergo esterification, amidation, or reduction. This orthogonality allows chemists to build molecular complexity in a stepwise fashion.

In medicinal chemistry, molecular scaffolds that offer multiple points for diversification are highly sought after for the creation of compound libraries. Bifunctional compounds containing both aldehydes and carboxylic acids are important in the synthesis of various pharmaceuticals. researchgate.netopenaccessjournals.com The carboxylic acid group often enhances water solubility and can act as a key pharmacophore, while the aldehyde group provides a reactive handle for covalent modification or for building larger structures. researchgate.net The structure of this compound can be envisioned as a precursor for novel heterocyclic systems or as a fragment for incorporation into larger, biologically active molecules. The masking of carboxylic acid groups as esters is a common strategy in prodrug research to increase lipophilicity and enhance the ability of a drug to penetrate cell membranes. mdpi.com

The field of peptide synthesis often requires specialized reagents to create modified peptides with enhanced stability, novel functions, or specific conformations. nih.gov this compound can serve as a unique building block in this context. Its carboxylic acid can be coupled to the N-terminus of a peptide chain or a resin support using standard peptide coupling techniques. Subsequently, the aldehyde functionality can be used for further modifications, such as linking to another molecule, cyclization of the peptide, or introducing a specific label. This approach is valuable for creating peptide analogues where the formyl group can be used to introduce functionalities not present in natural amino acids. nih.gov

The utility of molecules bearing both formyl and carboxylic acid groups extends to agrochemicals and materials science. In agrochemistry, such compounds can serve as intermediates for fungicides, herbicides, or plant growth regulators. researchgate.netreformchem.com The carboxylic acid moiety is a common feature in many agrochemicals, contributing to their biological activity and environmental profile. researchgate.net For instance, other β-formyl esters have been identified as useful intermediates for pesticides and pharmaceuticals. google.com

In material science, dicarboxylic acids are fundamental monomers for the synthesis of polyesters and polyamides. patsnap.com While this compound is not a dicarboxylic acid, its aldehyde group can be oxidized to a second carboxylic acid, thereby creating a dimethyl-substituted dicarboxylic acid monomer. Such a monomer could be used to produce polymers with modified physical properties, such as altered thermal stability or solubility, due to the presence of the gem-dimethyl group on the polymer backbone.

Stereoselective Applications in Chiral Compound Synthesis

The carbon atom at the 3-position of this compound (the quaternary carbon bearing both a methyl and a formyl group) is a stereocenter. Therefore, the molecule exists as a pair of enantiomers. The ability to synthesize and use a single enantiomer is of paramount importance, particularly in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities.

The development of methods for the stereoselective synthesis of molecules with quaternary stereocenters is a significant area of modern organic chemistry. mdpi.com Chiral auxiliaries or asymmetric catalysts can be employed to control the stereochemical outcome of reactions that form this type of center. mdpi.comnih.gov For example, asymmetric synthesis strategies could be employed to produce enantiomerically pure (R)- or (S)-3-formyl-3-methylbutanoic acid. These chiral building blocks would then be invaluable for the synthesis of complex, enantiopure target molecules, such as pharmaceuticals or natural products, where precise control of stereochemistry is critical for function. The synthesis of chiral arylamines, for instance, has been achieved with high enantioselectivity using reactions where carboxylic acid groups act as directing groups to control the reaction's regioselectivity. acs.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of chemical compounds. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte or its derivatives.

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Due to the low volatility and polar nature of 3-formyl-3-methylbutanoic acid, direct analysis by GC is challenging. Therefore, a crucial step of derivatization is required to convert the polar carboxyl and aldehyde groups into less polar, more volatile moieties. Common derivatization strategies include:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) to increase volatility.

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester.

Once derivatized, the compound can be separated on a GC column, typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase.

Several types of detectors can be used for quantification:

Flame Ionization Detector (FID): This is a universal detector for organic compounds and provides a response proportional to the mass of carbon. It is robust and has a wide linear range.

Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural information for confident identification (see section 8.2).

Table 1: General Performance Characteristics of GC-FID for Derivatized Carboxylic Acids

ParameterTypical Value
Limit of Detection (LOD) Low ng to pg range
Linear Range 5-7 orders of magnitude
Precision (RSD) < 5%
Derivatization Requirement Essential for polar analytes

Liquid Chromatography (LC) Techniques

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is well-suited for the analysis of polar and non-volatile compounds like this compound, potentially without the need for derivatization of the carboxylic acid group.

Reversed-Phase HPLC (RP-HPLC): This is the most common LC mode, where a non-polar stationary phase is used with a polar mobile phase. The retention of this compound would be controlled by adjusting the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol) and pH.

Detectors for LC:

UV-Vis Detector: As this compound lacks a strong chromophore, direct UV-Vis detection would have low sensitivity. However, derivatization of the aldehyde group with a UV-absorbing reagent (e.g., 2,4-dinitrophenylhydrazine (B122626), DNPH) can significantly enhance detection.

Mass Spectrometry (MS): LC-MS is a highly sensitive and specific detection method (see section 8.2).

Coupling Chromatographic Methods with Mass Spectrometry (GC-MS, LC-MS)

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for both the quantification and unequivocal identification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Following separation on the GC column, the derivatized analyte enters the mass spectrometer. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, or mass spectrum, which serves as a chemical fingerprint for the compound. By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the analyte are monitored, the sensitivity and selectivity of the analysis can be greatly enhanced.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for analyzing polar compounds in complex matrices. The eluent from the LC column is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI). ESI is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, depending on the polarity mode. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to increase selectivity by monitoring a specific fragmentation of the parent ion.

Table 2: Comparison of GC-MS and LC-MS for the Analysis of this compound

FeatureGC-MSLC-MS
Derivatization Mandatory (esterification/silylation)Optional, but can enhance sensitivity
Ionization Hard (e.g., Electron Ionization)Soft (e.g., Electrospray Ionization)
Molecular Ion Often fragmentedTypically observed ([M+H]⁺ or [M-H]⁻)
Identification Based on retention time and mass spectrumBased on retention time and mass-to-charge ratio
Sensitivity High, especially in SIM modeVery high, especially with MS/MS

Spectroscopic Quantification Methods (e.g., UV-Vis for chromophores or derivatized forms)

While this compound itself does not possess a strong chromophore for direct UV-Visible (UV-Vis) spectroscopic quantification, this technique can be employed after derivatization. The aldehyde functional group can react with specific reagents to form a product with strong UV absorbance.

A common derivatization agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH). The reaction of DNPH with the aldehyde group of this compound forms a 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and exhibits strong absorbance in the UV-Vis region, allowing for sensitive colorimetric or spectrophotometric quantification. The concentration of the derivatized acid can then be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve prepared from standards. This approach is often used after a separation step like HPLC to quantify the specific derivative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-formyl-3-methylbutanoic acid, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via esterification of 3-methylbutanoic acid followed by formylation using Vilsmeier-Haack reagents (e.g., DMF/POCl₃). Purification can be achieved using silica gel column chromatography with a gradient elution system (ethyl acetate/hexane) to separate byproducts . For high-purity yields (>98%), recrystallization in non-polar solvents (e.g., hexane) is recommended, as demonstrated for structurally related aldehydes .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to identify formyl (δ ~9.8 ppm) and methyl branching signals.
  • IR : Confirm the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ for both the acid and aldehyde groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for C₆H₁₀O₃: 130.0629) .
    • Note : Column chromatography (as in ) should precede characterization to isolate impurities .

Q. What thermodynamic data are available for this compound, and how can researchers validate its stability?

  • Methodological Answer : Reference NIST Standard Reference Database 69 for enthalpy of formation and heat capacity data . Differential Scanning Calorimetry (DSC) can experimentally determine melting points and thermal decomposition thresholds. For stability under ambient conditions, monitor via HPLC over 72 hours at varying pH (e.g., 2–9) .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets like glyceraldehyde-3-phosphate dehydrogenase (GAPDH)?

  • Methodological Answer : Conduct enzyme inhibition assays using recombinant human GAPDH (as in ). Pre-incubate the enzyme with the compound (0.1–10 mM) and measure activity via NAD⁺ reduction at 340 nm. Molecular docking (e.g., AutoDock Vina) can predict binding affinity to the active site .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound under oxidative conditions?

  • Methodological Answer : Discrepancies may arise from solvent polarity or trace metal contaminants. Replicate experiments in rigorously dried solvents (e.g., THF with molecular sieves) and compare results with/without chelating agents (e.g., EDTA). Use LC-MS to identify oxidation byproducts (e.g., carboxylic acid derivatives) .

Q. How can researchers design experiments to study the compound’s degradation pathways in aqueous systems?

  • Methodological Answer : Perform accelerated degradation studies under forced conditions (e.g., 40°C, 75% RH). Analyze degradation products via UHPLC-MS/MS (as in ) with a C18 column and 0.1% formic acid/acetonitrile gradient. Quantify hydrolyzed products (e.g., 3-methylbutanoic acid) using external calibration curves .

Q. What statistical approaches are recommended to address contradictory data in cross-disciplinary studies involving this compound?

  • Methodological Answer : Apply structural equation modeling (SEM) to test mediation effects (e.g., compound stability mediating reactivity outcomes), as used in longitudinal studies ( ). Use bootstrapping (n=1000 samples) to validate robustness of small datasets .

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